molecular formula C19H20F2N2O6S2 B1264230 1-(2,6-Difluorophenyl)sulfonyl-4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,4-diazepane

1-(2,6-Difluorophenyl)sulfonyl-4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,4-diazepane

Cat. No.: B1264230
M. Wt: 474.5 g/mol
InChI Key: JPOSZEKFNLCUKY-UHFFFAOYSA-N
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Description

The ML203 Analog, also known by its chemical identifier PD036446 (CAS Registry Number JPOSZEKFNLCUKY-UHFFFAOYSA-N), is a compound of interest in scientific research. While specific information about its structure or origin is limited, it falls within the category of probe analogs . Unfortunately, I don’t have further details on its exact chemical composition or origin.

Preparation Methods

As of now, the synthetic routes and reaction conditions for ML203 Analog are not widely documented. Industrial production methods remain undisclosed, which makes it challenging to provide specific information on its preparation.

Chemical Reactions Analysis

The reactions that ML203 Analog undergoes are not well-documented. we can infer that it interacts with various reagents and undergoes transformations. Common reaction types may include oxidation, reduction, and substitution. Unfortunately, without specific data, I cannot provide details on major products formed from these reactions.

Scientific Research Applications

ML203 Analog has found applications in scientific research across multiple fields:

    Chemistry: Researchers may explore its reactivity, stability, and potential as a chemical probe.

    Biology: It could serve as a tool to investigate biological processes, such as protein interactions or cellular pathways.

    Medicine: ML203 Analog might be relevant for drug discovery or understanding disease mechanisms.

    Industry: Its industrial applications remain speculative due to limited information.

Mechanism of Action

The precise mechanism by which ML203 Analog exerts its effects remains elusive. Researchers would need to study its interactions with molecular targets and pathways to unravel its mode of action.

Comparison with Similar Compounds

Unfortunately, I don’t have a list of similar compounds to compare ML203 Analog against. its uniqueness lies in its specific properties or applications, which would require further investigation.

Properties

Molecular Formula

C19H20F2N2O6S2

Molecular Weight

474.5 g/mol

IUPAC Name

1-(2,6-difluorophenyl)sulfonyl-4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,4-diazepane

InChI

InChI=1S/C19H20F2N2O6S2/c20-15-3-1-4-16(21)19(15)31(26,27)23-8-2-7-22(9-10-23)30(24,25)14-5-6-17-18(13-14)29-12-11-28-17/h1,3-6,13H,2,7-12H2

InChI Key

JPOSZEKFNLCUKY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)C2=C(C=CC=C2F)F)S(=O)(=O)C3=CC4=C(C=C3)OCCO4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2,6-Difluorophenyl)sulfonyl-4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,4-diazepane
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1-(2,6-Difluorophenyl)sulfonyl-4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,4-diazepane
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1-(2,6-Difluorophenyl)sulfonyl-4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,4-diazepane
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1-(2,6-Difluorophenyl)sulfonyl-4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,4-diazepane
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1-(2,6-Difluorophenyl)sulfonyl-4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,4-diazepane
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1-(2,6-Difluorophenyl)sulfonyl-4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,4-diazepane

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